3-Sulfanyl-2-(sulfanylmethyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid often involves reactions between thiol-containing molecules and other organic compounds. For example, sulfuric acid derivatives have been prepared through the reaction of mercaptopropylsilica with chloropropanol under reflux conditions, yielding solid sulfuric acid esters used as catalysts in chemical reactions (Niknam & Saberi, 2009). These catalysts find application in the formylation and acetylation of alcohols under mild and heterogeneous conditions.
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds such as 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid is characterized by the presence of sulfur atoms, which significantly influence the chemical behavior of these molecules. Studies on related compounds, like various sulfuric acid esters, reveal the importance of sulfur in forming stable structures and acting as a catalyst in organic synthesis processes (Tayebi et al., 2011).
Chemical Reactions and Properties
Sulfur-containing compounds participate in a wide range of chemical reactions, serving as catalysts, reactants, or intermediates. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the synthesis of benzimidazoles, demonstrating the utility of sulfur-containing molecules in facilitating chemical transformations (Iravani, Safikhani Mohammadzade, & Niknam, 2011).
Scientific Research Applications
Catalytic Applications
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid has been utilized in various catalytic processes. One significant application is in the synthesis of 1,2,4,5-tetrasubstituted imidazoles using sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester as a recyclable catalyst. This synthesis occurs under solvent-free conditions and demonstrates the catalyst's efficiency in recycling without loss of activity (Tavakoli, Bagherneghad, & Niknam, 2012). Additionally, this compound has been employed as a recyclable catalyst for the silylation of hydroxyl groups, transforming various alcohols and phenolic hydroxyl groups into their corresponding trimethylsilyl ethers (Farid, Saberi, & Niknam, 2011).
Synthesis of Bioactive Compounds
The compound is also instrumental in the synthesis of bioactive molecules. For instance, it has been used in the preparation of 2-amino-3-(purin-9-yl)propanoic acids, where some derivatives demonstrated significant immunostimulatory and immunomodulatory potency (Doláková et al., 2005). Additionally, in the field of peptide/protein synthesis, sulfanylmethyl-installed dimethylaminopyridine, which features a similar structure, has been used as an additive for native chemical ligation (Ohkawachi et al., 2020).
Synthesis of Stereoisomers
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid has been utilized in the synthesis of stereoisomers of various organic compounds. For instance, the optical resolution of (RS)-mercaptosuccinic acid and the subsequent synthesis of four stereoisomers of 2-amino-3-[(1,2-dicarboxyethyl)sulfanyl]propanoic acid demonstrate its application in stereochemistry (Shiraiwa et al., 1998).
Organotin Compounds
In the field of organotin chemistry, reactions of 3-(2-aryl)-2-sulfanylpropenoic acids with diorganotin(IV) oxides lead to compounds that have potential applications in polymer science and materials chemistry (Casas et al., 1998).
Peptide Synthesis
Additionally, derivatives of 3-sulfanyl-2-(sulfanylmethyl)propanoic acid have been used as linkers in peptide synthesis, highlighting their utility in constructing complex biological molecules (Erlandsson & Undén, 2006).
properties
IUPAC Name |
3-sulfanyl-2-(sulfanylmethyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S2/c5-4(6)3(1-7)2-8/h3,7-8H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHAHEQEKNJCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313725 | |
Record name | Dihydroasparagusic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydroasparagusic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid | |
CAS RN |
7634-96-0 | |
Record name | Dihydroasparagusic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7634-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007634960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroasparagusic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-SULFANYL-2-(SULFANYLMETHYL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9JNH9G488 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydroasparagusic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
59.5 - 60.5 °C | |
Record name | Dihydroasparagusic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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